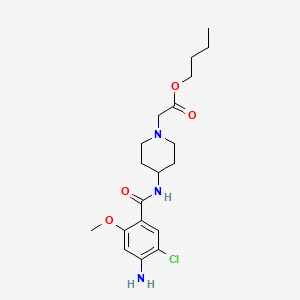
au-224
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of au-224 involves several steps. The primary synthetic route includes the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine-1-acetic acid butyl ester under specific conditions. The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
au-224 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
au-224 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurocognitive disorders
Mechanism of Action
The mechanism of action of au-224 involves its interaction with specific molecular targets and pathways. It acts as a modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are involved in synaptic transmission and plasticity in the brain .
Comparison with Similar Compounds
au-224 is similar to other compounds that modulate AMPA receptors, such as LY392098 and LY404187. it is unique in its specific chemical structure and its potential therapeutic applications .
Properties
Molecular Formula |
C19H28ClN3O4 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |
InChI |
InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25) |
InChI Key |
AQMLPMSSCWTNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Synonyms |
AU-224 butyl 4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-1-piperidineacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















